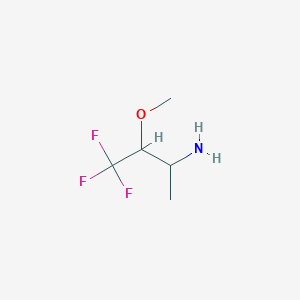

4,4,4-Trifluoro-3-methoxybutan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,4-Trifluoro-3-methoxybutan-2-amine is an organic compound with the molecular formula C5H10F3NO It is characterized by the presence of trifluoromethyl and methoxy groups attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-methoxybutan-2-amine typically involves the reaction of 4,4,4-trifluoro-3-methoxybutan-2-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methoxybutan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,4,4-Trifluoro-3-methoxybutan-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methoxybutan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group may contribute to its binding affinity and specificity for certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

4,4,4-Trifluoro-3-methoxybutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

4,4,4-Trifluoro-3-methoxybutan-2-one: A ketone derivative with similar functional groups.

4,4,4-Trifluoro-3-methoxybutanoic acid: An acid derivative with comparable structural features.

Uniqueness

4,4,4-Trifluoro-3-methoxybutan-2-amine is unique due to its combination of trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Biological Activity

4,4,4-Trifluoro-3-methoxybutan-2-amine (C₅H₈F₃NO) is a fluorinated organic compound notable for its unique trifluoromethyl and methoxy groups. These structural features significantly influence its chemical properties and biological activity, making it a compound of interest in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The presence of three fluorine atoms in the trifluoromethyl group enhances the lipophilicity of the compound, allowing for better interaction with lipid membranes and proteins. The methoxy group can participate in hydrogen bonding, further influencing the compound's biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group alters binding affinities compared to non-fluorinated analogs, which can lead to enhanced or diminished biological effects depending on the target.

Table 1: Mechanistic Insights

| Target | Interaction Type | Effect |

|---|---|---|

| Enzymes | Inhibition | Alters metabolic pathways |

| Receptors | Modulation | Affects signaling pathways |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders.

- Anti-inflammatory Activity : Investigations into its anti-inflammatory properties have indicated a possible role in reducing inflammation markers.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neuronal function in mouse models. Results indicated that the compound influenced chloride ion transport in neurons, potentially impacting conditions like autism spectrum disorders and other neurodevelopmental issues .

Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes due to its lipophilic nature.

Comparative Analysis with Related Compounds

A comparative analysis reveals how similar compounds differ in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-methoxybutan-2-amine | Similar trifluoromethyl group | Moderate antimicrobial |

| 3-Methoxybutan-2-amine | Lacks fluorination | Higher reactivity but less targeted action |

| 2-Amino-3-trifluoromethylbutane | Contains amino group | Potentially different activity profile |

Properties

Molecular Formula |

C5H10F3NO |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-methoxybutan-2-amine |

InChI |

InChI=1S/C5H10F3NO/c1-3(9)4(10-2)5(6,7)8/h3-4H,9H2,1-2H3 |

InChI Key |

SYUZOKZALHQWOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(F)(F)F)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.